5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline
Overview
Description
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-benzimidazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and antiviral activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline involves its interaction with biological macromolecules. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline-based drugs .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazole: Shares the benzimidazole moiety and exhibits similar pharmacological properties.
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
Uniqueness
5-(5-methyl-1H-1,3-benzodiazol-2-yl)quinoline is unique due to its combined structural features of quinoline and benzimidazole, which confer distinct electronic and steric properties. This uniqueness enhances its potential in various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
5-(6-methyl-1H-benzimidazol-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-7-8-15-16(10-11)20-17(19-15)13-4-2-6-14-12(13)5-3-9-18-14/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGCZESINVHLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C4C=CC=NC4=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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